tert-Butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamate
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Description
Tert-Butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamate is a useful research compound. Its molecular formula is C13H14F3NO3 and its molecular weight is 289.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Physicochemical and Pharmacokinetic Properties
The tert-butyl group, a common motif in medicinal chemistry, is often incorporated into bioactive compounds. However, this incorporation can lead to undesired property modulation, such as increased lipophilicity and decreased metabolic stability. A comparative study of tert-butyl and alternative substituents like pentafluorosulfanyl, trifluoromethyl, and others in drug analogues highlights these effects. This research is crucial for understanding the role of tert-butyl 4-(trifluoromethyl)-2-formylphenylcarbamate in the drug discovery process (Westphal et al., 2015).
Synthetic Chemistry Applications
tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been easily prepared from aldehydes and tert-butyl N-hydroxycarbamate. These compounds serve as N-(Boc)-protected nitrones in reactions with organometallics, highlighting their importance as building blocks in organic synthesis (Guinchard et al., 2005).
Role in Organic Synthesis
The copper-catalyzed oxidative trifluoromethylation of heteroarenes showcases the utility of tert-butyl and trifluoromethyl groups in synthesizing heteroarenes important for pharmaceuticals and agrochemicals. This methodology utilizes tert-butyl derivatives for direct C-H activation, demonstrating the compound's relevance in facilitating trifluoromethylation reactions (Chu & Qing, 2012).
Material Science and Organogelation
Research into carbazole modified salicylaldimines and their difluoroboron complexes has shown that tert-butyl and trifluoromethyl groups can significantly influence organogelation and piezofluorochromism. This study found that compounds bearing both tert-butyl and trifluoromethyl groups could form stable gels in organic solvents, emphasizing the structural importance of these groups in developing new stimuli-responsive multifunctional soft materials (Sun et al., 2017).
Properties
IUPAC Name |
tert-butyl N-[2-formyl-4-(trifluoromethyl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c1-12(2,3)20-11(19)17-10-5-4-9(13(14,15)16)6-8(10)7-18/h4-7H,1-3H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKOJSCHGAKGQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.